molecular formula C20H27Cl3N2O2 B2641316 1-[(4-chlorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride CAS No. 473265-46-2

1-[(4-chlorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride

Cat. No.: B2641316
CAS No.: 473265-46-2
M. Wt: 433.8
InChI Key: UBEQXWJPORQKTO-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorophenyl group, a phenylpiperazine moiety, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 3-(4-phenylpiperazin-1-yl)propan-2-ol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-chlorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways. This interaction can lead to various physiological effects, making it a compound of interest in pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methoxy]-3-(4-benzylpiperazin-1-yl)propan-2-ol
  • 1-[(4-chlorophenyl)methoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol
  • 1-[(4-chlorophenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol

Uniqueness

1-[(4-chlorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride stands out due to its specific structural features, such as the presence of both chlorophenyl and phenylpiperazine groups. These moieties contribute to its unique pharmacological profile and make it a valuable compound for research in medicinal chemistry.

Properties

IUPAC Name

1-[(4-chlorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2.2ClH/c21-18-8-6-17(7-9-18)15-25-16-20(24)14-22-10-12-23(13-11-22)19-4-2-1-3-5-19;;/h1-9,20,24H,10-16H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEQXWJPORQKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COCC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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